Cas no 2411199-19-2 (N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide)

2411199-19-2 structure
상품 이름:N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide
N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide
- Z3788930897
- N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide
-
- 인치: 1S/C12H17NO2S/c1-4-12(15)13(3)8-7-10(14)11-6-5-9(2)16-11/h4-6,10,14H,1,7-8H2,2-3H3
- InChIKey: BTFAZJNGHVWCRI-UHFFFAOYSA-N
- 미소: S1C(C)=CC=C1C(CCN(C(C=C)=O)C)O
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 5
- 복잡도: 257
- 토폴로지 분자 극성 표면적: 68.8
- 소수점 매개변수 계산 참조값(XlogP): 1.6
N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580480-5g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 90% | 5g |
$2858.0 | 2023-09-13 | |
Enamine | EN300-26580480-0.1g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 0.1g |
$867.0 | 2025-03-20 | |
Enamine | EN300-26580480-0.05g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 0.05g |
$827.0 | 2025-03-20 | |
Enamine | EN300-26580480-2.5g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-26580480-0.25g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 0.25g |
$906.0 | 2025-03-20 | |
Enamine | EN300-26580480-10.0g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-20 | |
Enamine | EN300-26580480-0.5g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 0.5g |
$946.0 | 2025-03-20 | |
Enamine | EN300-26580480-10g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 90% | 10g |
$4236.0 | 2023-09-13 | |
Enamine | EN300-26580480-5.0g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
Enamine | EN300-26580480-1.0g |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
2411199-19-2 | 95.0% | 1.0g |
$986.0 | 2025-03-20 |
N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide 관련 문헌
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2411199-19-2 (N-3-hydroxy-3-(5-methylthiophen-2-yl)propyl-N-methylprop-2-enamide) 관련 제품
- 2171232-89-4(2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid)
- 2172219-92-8(1-(2-cyclopropyl-2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1904410-68-9(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone)
- 651744-26-2(1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-)
- 2273678-12-7((3-Methoxycyclobutyl)methyl 4-methylbenzene-1-sulfonate)
- 1806707-37-8(2-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one)
- 2228208-22-6(1-methyl-3-(oxan-4-yl)-4-(pyrrolidin-3-yl)-1H-pyrazole)
- 2418667-23-7(1-5-methoxy-1-(2-methylphenyl)-1H-pyrazol-3-ylethan-1-one)
- 1261759-58-3(3,2'-Dibromo-6'-(trifluoromethyl)propiophenone)
- 1807281-15-7(Ethyl 5-cyano-3-difluoromethoxy-2-methoxybenzoate)
추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
